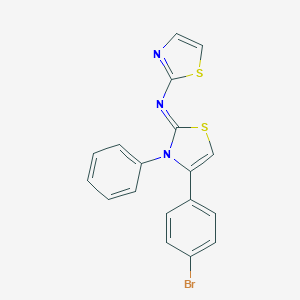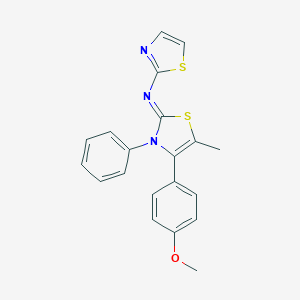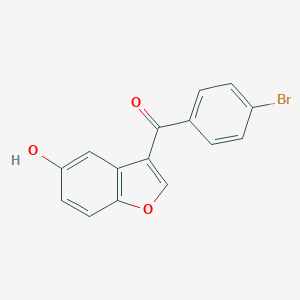
(4-溴苯基)(5-羟基-1-苯并呋喃-3-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(4-Bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone” is a chemical compound with the CAS Number: 723247-35-6 . It has a molecular weight of 317.14 . The IUPAC name for this compound is (4-bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone . It is also known by the synonym 3-(4-Bromobenzoyl)-1-benzofuran-5-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H9BrO3/c16-10-3-1-9(2-4-10)15(18)13-8-19-14-6-5-11(17)7-12(13)14/h1-8,17H . This code provides a unique representation of the molecule’s structure.科学研究应用
合成和结构分析
(4-溴苯基)(5-羟基-1-苯并呋喃-3-基)甲酮及其衍生物已在各种研究中合成并进行了结构分析。例如,Kuang Xin-mou (2009) 合成了(5-溴-2-羟基苯基)(苯基)甲酮,并使用X射线晶体学确认了其结构 (Kuang, 2009)。
抗菌和抗氧化活性
研究表明,苯并呋喃衍生物,包括与(4-溴苯基)(5-羟基-1-苯并呋喃-3-基)甲酮结构相关的化合物,已经展示出抗菌和抗氧化性质。例如,Aswathanarayanappa等人(2012)合成了含有5-苯基-1-苯并呋喃-2-基衍生物的联苯,并评估了它们的抗菌和抗氧化活性 (Aswathanarayanappa et al., 2012)。此外,Çetinkaya等人(2012)合成了(3,4-二羟基苯基)(2,3,4-三羟基苯基)甲酮的衍生物,包括溴化变体,并评估了它们的抗氧化活性 (Çetinkaya等人,2012)。
新化合物的合成和生物评价
研究人员还探索了基于苯并呋喃-2-基(苯基)甲酮衍生物的新化合物的合成,用于潜在的生物应用。例如,Kenchappa等人(2016)合成了新型的(5-取代-1-苯并呋喃-2-基)(2,4-取代苯基)甲酮,并评估了它们的抗菌活性 (Kenchappa et al., 2016)。
酶抑制和分子对接研究
多项研究已经检验了苯并呋喃衍生物的酶抑制活性,并进行了分子对接研究。例如,Ali等人(2020)合成了苯并呋喃-2-基(苯基)甲酮,并评估了它们的α-淀粉酶抑制和自由基清除活性 (Ali等人,2020)。同样,Wu等人(2013)确定了苯并呋喃-3-基(苯基)甲酮作为新型SIRT1抑制剂,并阐明了它们的结合方式和抑制机制 (Wu et al., 2013)。
未来方向
Benzofuran and its derivatives, including “(4-Bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone”, have a wide range of biological and pharmacological applications . They have emerged as a pharmacophore of choice for designing antimicrobial agents . Future research in this area could focus on developing structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .
作用机制
Target of Action
Benzofuran derivatives, a core structure in this compound, have been found to exhibit a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have shown potential as antimicrobial agents .
Mode of Action
Benzofuran derivatives have been reported to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups . This suggests that the bromophenyl group at the 4-position in this compound may play a crucial role in its interaction with its targets.
Biochemical Pathways
Benzofuran derivatives have been recognized as a privileged structure in drug discovery, especially in the search for efficient antimicrobial candidates . This suggests that this compound may interact with pathways related to microbial growth and proliferation.
Pharmacokinetics
Improved bioavailability has been one of the targets achieved with most of the more recent benzofuran derivatives, allowing for once-daily dosing . This suggests that this compound may also possess favorable ADME properties.
Result of Action
Certain benzofuran derivatives with bromo substituents have been found to exhibit excellent antibacterial activity against all tested bacterial strains . This suggests that this compound may also have potent antibacterial effects.
Action Environment
The storage temperature for this compound is recommended to be between 28°c , suggesting that temperature could be a key environmental factor influencing its stability.
生化分析
Biochemical Properties
(4-Bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of the enzyme SIRT1, a sirtuin involved in cellular regulation This interaction is crucial as SIRT1 is known to play a role in aging, inflammation, and metabolism
Cellular Effects
The effects of (4-Bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of SIRT1 by this compound can lead to changes in the expression of genes involved in metabolic pathways and inflammatory responses . Additionally, it may affect cellular metabolism by altering the activity of enzymes involved in metabolic processes.
Molecular Mechanism
At the molecular level, (4-Bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of SIRT1, inhibiting its deacetylase activity . This inhibition leads to an accumulation of acetylated proteins, which can alter gene expression and cellular functions. The compound’s molecular mechanism also involves interactions with other proteins and enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored at temperatures between 2 to 8°C to maintain its stability . Over time, the compound may degrade, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to the compound can result in sustained inhibition of SIRT1 and other cellular effects.
Dosage Effects in Animal Models
The effects of (4-Bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and metabolic regulation. At higher doses, it may cause toxic or adverse effects. Studies have shown that high doses of the compound can lead to cellular toxicity and adverse effects on organ function . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
(4-Bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of SIRT1 can affect metabolic pathways related to energy production, lipid metabolism, and glucose homeostasis . These interactions highlight the compound’s potential impact on metabolic health and disease.
Transport and Distribution
Within cells and tissues, (4-Bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can influence its activity and function. Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of (4-Bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization within the nucleus, mitochondria, or other organelles can affect its interactions with biomolecules and its overall efficacy
属性
IUPAC Name |
(4-bromophenyl)-(5-hydroxy-1-benzofuran-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO3/c16-10-3-1-9(2-4-10)15(18)13-8-19-14-6-5-11(17)7-12(13)14/h1-8,17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNZTVAKQDBAGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=COC3=C2C=C(C=C3)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-[2-(methylsulfanyl)-5-pyrimidinyl]-4-phenyl-1,3-thiazol-2(3H)-ylidene)benzamide](/img/structure/B427437.png)

![N-(4-(4-methylphenyl)-3-[2-(methylsulfanyl)-5-pyrimidinyl]-1,3-thiazol-2(3H)-ylidene)benzamide](/img/structure/B427441.png)
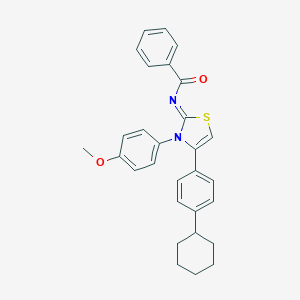
![methyl 3-[4-(4-methoxyphenyl)-2-[[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-1,3-thiazol-5-yl]propanoate](/img/structure/B427445.png)
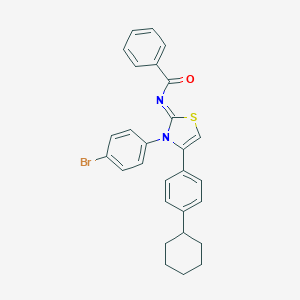
![N-[4-(4-cyclohexylphenyl)-3-(2-methylsulfanylpyrimidin-5-yl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B427447.png)
![N-(4-(4-methoxyphenyl)-5-methyl-3-[2-(methylsulfanyl)-5-pyrimidinyl]-1,3-thiazol-2(3H)-ylidene)benzamide](/img/structure/B427448.png)
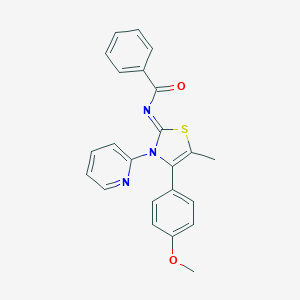
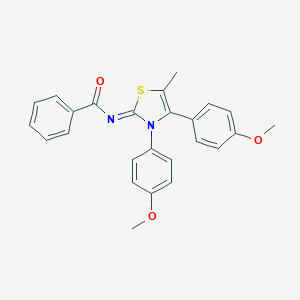
![4-(4-Bromophenyl)-2-[(phenylsulfanyl)methyl]-1,3-thiazole](/img/structure/B427452.png)
![(4-Cyclohexylphenyl)[2-(4-morpholinyl)-4-phenyl-1,3-thiazol-5-yl]methanone](/img/structure/B427453.png)
